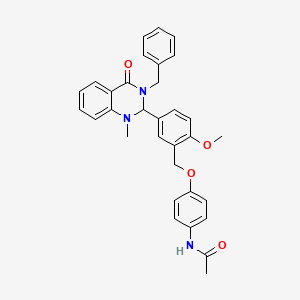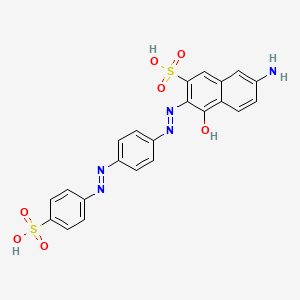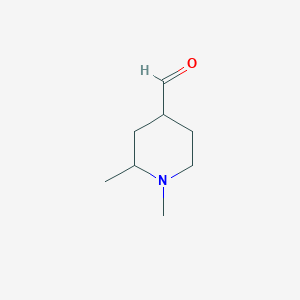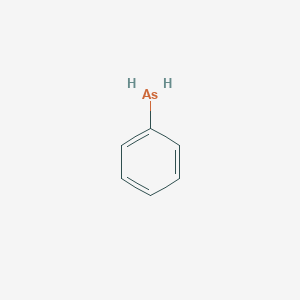
Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide is an organic compound characterized by the presence of three iodine atoms and a hydroxymethyl group attached to an acetanilide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide typically involves the iodination of acetanilide derivatives. One common method includes the reaction of acetanilide with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atoms at the 2’, 4’, and 6’ positions. The hydroxymethyl group can be introduced through a subsequent reaction involving formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where acetanilide is treated with iodine and oxidizing agents in reactors designed to handle the exothermic nature of the reaction. The hydroxymethylation step can be carried out in a similar manner, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atoms can be reduced under specific conditions to yield deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully deiodinated acetanilide derivatives.
Substitution: Formation of substituted acetanilide derivatives with various functional groups replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which are radio-opaque.
Industry: Utilized in the development of specialized dyes and pigments.
Wirkmechanismus
The mechanism of action of 3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms contribute to its high electron density, which can influence its binding affinity and specificity. The hydroxymethyl group may also play a role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,4’,6’-Triiodoacetanilide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3’-(Hydroxymethyl)-2’,4’,6’-tribromoacetanilide: Contains bromine atoms instead of iodine, resulting in different reactivity and applications.
Uniqueness
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide is unique due to the combination of three iodine atoms and a hydroxymethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for use in diagnostic imaging and as a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
60075-62-9 |
|---|---|
Molekularformel |
C9H8I3NO2 |
Molekulargewicht |
542.88 g/mol |
IUPAC-Name |
N-[3-(hydroxymethyl)-2,4,6-triiodophenyl]acetamide |
InChI |
InChI=1S/C9H8I3NO2/c1-4(15)13-9-7(11)2-6(10)5(3-14)8(9)12/h2,14H,3H2,1H3,(H,13,15) |
InChI-Schlüssel |
XVGCEJOSZYXVPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C(=C1I)CO)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)













